1-Methyl-3-(2-pyrazinyl)-1H-imidazo(4,5-c)pyridin-2(3H)-one
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Overview
Description
Preparation Methods
The preparation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves the reaction of benzo[b]thiophene with chlorobenzene . The specific method includes reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . This compound can also be synthesized through other organic synthesis routes, depending on the desired purity and yield .
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in certain chemical reactions, facilitating the formation of desired products. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar in structure but with a bromine atom instead of chlorine.
3-Iodobenzo[b]thiophene-2-carboxylic acid: Similar in structure but with an iodine atom instead of chlorine.
3-Fluorobenzo[b]thiophene-2-carboxylic acid: Similar in structure but with a fluorine atom instead of chlorine.
The uniqueness of 3-Chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
89660-35-5 |
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Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-methyl-1-pyrazin-2-ylimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C11H9N5O/c1-15-9-6-12-3-2-8(9)16(11(15)17)10-7-13-4-5-14-10/h2-7H,1H3 |
InChI Key |
ALJYWRMEMCDYIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN=C2)N(C1=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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